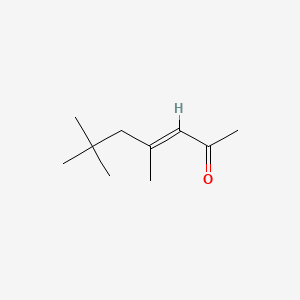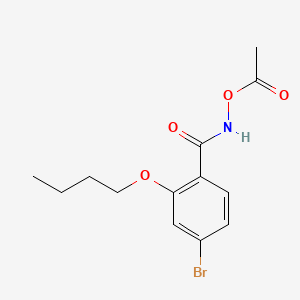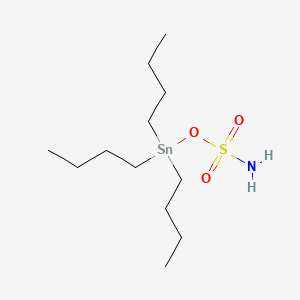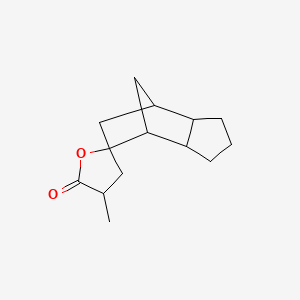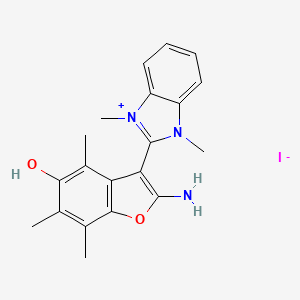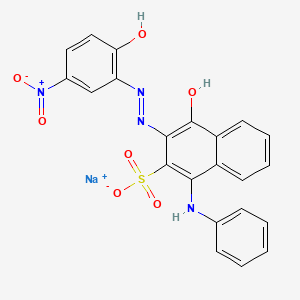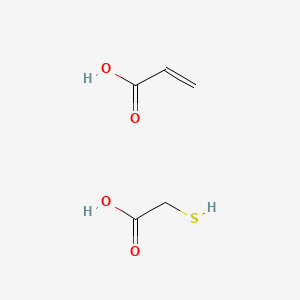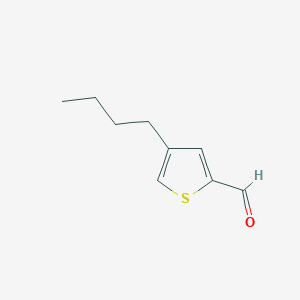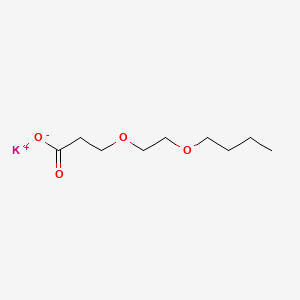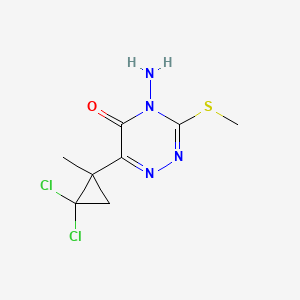
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique substituents, including an amino group, a dichloromethylcyclopropyl group, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- typically involves multi-step organic reactions. The starting materials often include precursors such as 1,2,4-triazine derivatives, dichloromethylcyclopropane, and methylthiol. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques like recrystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloromethylcyclopropyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions involving the amino group can produce various substituted triazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichloromethylcyclopropyl group may play a role in binding to target sites, while the amino and methylthio groups contribute to its overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine: The parent compound of the triazine family.
2,4-Diamino-6-chloro-1,3,5-triazine: A related compound with similar functional groups.
4-Amino-1,2,4-triazine-3-thiol: Another triazine derivative with an amino and thiol group.
Uniqueness
1,2,4-Triazin-5(4H)-one, 4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-(methylthio)- is unique due to the presence of the dichloromethylcyclopropyl group, which imparts distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various chemical reactions and scientific research.
Eigenschaften
CAS-Nummer |
69636-40-4 |
|---|---|
Molekularformel |
C8H10Cl2N4OS |
Molekulargewicht |
281.16 g/mol |
IUPAC-Name |
4-amino-6-(2,2-dichloro-1-methylcyclopropyl)-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H10Cl2N4OS/c1-7(3-8(7,9)10)4-5(15)14(11)6(16-2)13-12-4/h3,11H2,1-2H3 |
InChI-Schlüssel |
WPRZECQDCXBDPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(Cl)Cl)C2=NN=C(N(C2=O)N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


